Dexbrompheniramine H1 Receptor Antagonism: 2-Fold Potency Advantage Over Racemic Brompheniramine
Dexbrompheniramine, the (S)-(+)-enantiomer of brompheniramine, demonstrates approximately twice the H1 receptor antagonism potency per unit weight compared to the racemic brompheniramine mixture [1]. While the racemate brompheniramine exhibits a dissociation constant (Kd) of 6.06 nM at the H1 receptor, the active enantiomer dexbrompheniramine is responsible for this binding affinity, with the (R)-(-)-enantiomer contributing negligible H1 antagonism . This stereospecific activity means that 1 mg of dexbrompheniramine provides H1 receptor blockade equivalent to approximately 2 mg of racemic brompheniramine, enabling formulation with reduced total drug load.
| Evidence Dimension | Histamine H1 receptor antagonism potency per unit weight |
|---|---|
| Target Compound Data | Approximately 2x potency relative to racemate (active enantiomer only) |
| Comparator Or Baseline | Racemic brompheniramine (baseline potency = 1x; Kd = 6.06 nM) |
| Quantified Difference | Approximately 2-fold higher potency per mg |
| Conditions | H1 receptor binding affinity; stereospecific pharmacology |
Why This Matters
Procuring dexbrompheniramine instead of racemic brompheniramine allows formulators to achieve equivalent therapeutic H1 blockade with half the total drug mass, reducing excipient burden and potentially improving patient compliance in solid oral dosage forms.
- [1] Affygility Solutions. OEL Fastrac: Dexbrompheniramine monograph. Dexbrompheniramine exhibits approximately twice the potency of brompheniramine per unit of weight. View Source
